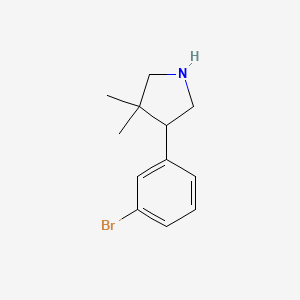

![molecular formula C6HCl3N2S B1450534 2,4,6-Trichlorothieno[3,2-d]pyrimidine CAS No. 41102-26-5](/img/structure/B1450534.png)

2,4,6-Trichlorothieno[3,2-d]pyrimidine

Overview

Description

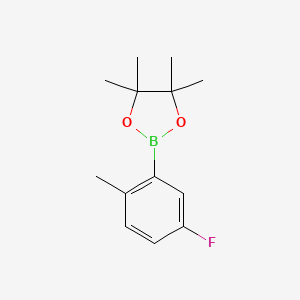

2,4,6-Trichlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 41102-26-5 and Linear Formula: C6HCl3N2S . It has a molecular weight of 239.51 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .Scientific Research Applications

Synthesis and Optical Properties

- Systematic Synthesis and Optical Properties : A study by Muraoka et al. (2016) describes the synthesis of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines. These compounds, with a star-shaped D–π–A system, show distinct absorption and emission wavelengths. One derivative exhibited strong fluorosolvatochromic properties and proton sensitivity, suggesting potential as a polarity or proton sensor.

Antifungal Activities

- Antifungal Activity : Konno et al. (1989) explored the synthesis of various thieno[2,3-d]pyrimidine derivatives and tested their antifungal activities against different strains, including Rice blast and Cucumber powdery mildew. The preventive effects of these derivatives highlight their potential in agricultural applications (Konno et al., 1989).

Chemical Synthesis Techniques

- Regiocontrolled SNAr and Palladium Cross-Coupling Reactions : A study by Tikad et al. (2012) highlights an efficient synthesis of various 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, offering new perspectives in chemical synthesis techniques.

Medicinal Chemistry and Anticancer Research

- Synthesis and Biological Studies of Thieno[2,3-d]pyrimidines : Al-Taisan et al. (2010) synthesized various thieno[2,3-d]pyrimidines and examined their biological activity. The focus on medicinal chemistry and potential anticancer properties is significant (Al-Taisan et al., 2010).

Microwave-Assisted Synthesis and Antibacterial Activity

- Microwave-Assisted Synthesis and Antibacterial Activity : Prasad and Kishore (2007) developed an efficient microwave-assisted synthesis method for certain derivatives, showing notable antibacterial activity. This study contributes to the field of antibiotic drug development (Prasad & Kishore, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets

Mode of Action

It’s possible that the compound interacts with its targets in a way that leads to changes in cellular processes . More detailed studies are needed to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways

Result of Action

Similar compounds have been known to exert significant effects at the molecular and cellular levels . More research is needed to describe these effects in detail.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trichlorothieno[3,2-d]pyrimidine . For instance, the compound should be stored at -20°C in a sealed container, away from moisture

Properties

IUPAC Name |

2,4,6-trichlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBCURLKGMTHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=C(N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)